Bicyclo[2.1.1]hexane-1,4-diamine
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Overview
Description
Bicyclo[2.1.1]hexane-1,4-diamine is a unique bicyclic compound characterized by its rigid, three-dimensional structure. This compound is part of the bicyclo[2.1.1]hexane family, which has gained prominence in synthetic and medicinal chemistry due to its potential as a bioisostere for ortho- and meta-substituted benzenes . The rigid structure of this compound makes it an interesting candidate for various applications in chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bicyclo[2.1.1]hexane-1,4-diamine typically involves cycloaddition reactions. One common method is the [2 + 2] cycloaddition of 1,5-dienes under photochemical conditions . Another approach involves the formal cycloaddition between silyl enol ethers and bicyclo[1.1.0]butanes under Lewis acid catalysis . These methods allow for the efficient construction of the bicyclic ring system with high functional group tolerance.
Industrial Production Methods
Industrial production of this compound is still under development, with research focusing on scalable and cost-effective methods. The use of photochemistry and Lewis acid catalysis are promising approaches for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
Bicyclo[2.1.1]hexane-1,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the bicyclic framework
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like alkyl halides and nucleophiles (e.g., amines, thiols) are used under basic or acidic conditions
Major Products
The major products formed from these reactions include substituted bicyclo[2.1.1]hexanes, ketones, carboxylic acids, and amines .
Scientific Research Applications
Bicyclo[2.1.1]hexane-1,4-diamine has several scientific research applications:
Mechanism of Action
The mechanism of action of bicyclo[2.1.1]hexane-1,4-diamine involves its interaction with molecular targets through its rigid, three-dimensional structure. This allows it to effectively mimic the topological characteristics of substituted benzenes, preserving desired interactions with biomacromolecules while enhancing pharmacokinetics, solubility, and metabolic stability . The compound’s constrained geometry and precisely oriented substituents contribute to its unique biological activity .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[1.1.1]pentane: Another rigid bicyclic compound used as a bioisostere for benzene rings.
Bicyclo[2.2.1]heptane: Known for its use in synthetic and medicinal chemistry.
Bicyclo[4.1.1]octane: A larger bicyclic compound with similar applications in drug design.
Uniqueness
Bicyclo[2.1.1]hexane-1,4-diamine stands out due to its specific three-dimensional structure, which provides unique steric and electronic properties. This makes it particularly valuable as a bioisostere for ortho- and meta-substituted benzenes, offering advantages in drug design and material science .
Properties
IUPAC Name |
bicyclo[2.1.1]hexane-1,4-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2/c7-5-1-2-6(8,3-5)4-5/h1-4,7-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZTFYNMTOGVDIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC1(C2)N)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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